2,6-Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine

Description

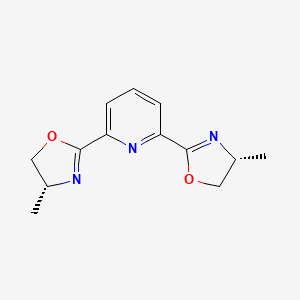

Structural Features

- Pyridine Core : Serves as a planar, π-conjugated platform for metal binding.

- Oxazoline Substituents : Two (R)-configured 4-methyl-4,5-dihydrooxazol-2-yl groups create a C~2~-symmetric chiral environment. Bond lengths critical to coordination include:

| Bond Type | Length (Å) |

|---|---|

| Pyridine C-N | 1.337 |

| Oxazoline C-O | 1.469 |

| Metal-N (coordinated) | 2.05–2.15 |

Table 1: Key bond lengths derived from crystallographic studies of analogous PYBOX-metal complexes.

Electronic Properties

Density functional theory (DFT) analyses reveal:

- Strong electron donation from oxazoline nitrogen lone pairs (Mulliken charge: -0.43 e)

- HOMO-LUMO gap of 5.2 eV, facilitating charge transfer during catalysis

- Lewis acidity parameters (ECW model): E~A~ = 2.14, E~B~ = 1.98, ideal for late transition metals

These features enable the ligand to stabilize metal centers in oxidation states critical for cross-coupling reactions while maintaining chiral induction capabilities.

Overview of Research Objectives and Scope

Current research priorities focus on three domains:

Catalytic Asymmetric Synthesis

Materials Science Applications

- Construction of chiral metal-organic frameworks (MOFs) for enantioselective separation

- Photophysical studies of lanthanide complexes for circularly polarized luminescence

Computational Design

- Machine learning models predicting ligand performance based on steric maps

- Molecular dynamics simulations of catalyst-substrate interactions

Properties

IUPAC Name |

(4R)-4-methyl-2-[6-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-6-17-12(14-8)10-4-3-5-11(16-10)13-15-9(2)7-18-13/h3-5,8-9H,6-7H2,1-2H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXIDHCQNRFIHV-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with ®-4-methyl-4,5-dihydrooxazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the oxazoline groups replace the bromine atoms on the pyridine ring. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like potassium carbonate (K2CO3) to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for 2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents onto the pyridine ring.

Scientific Research Applications

Coordination Chemistry

2,6-Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine serves as an effective ligand in coordination chemistry. Its ability to form stable complexes with transition metals enables its use in catalysis and material science.

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Type of Complex | Application |

|---|---|---|

| Cu(II) | [Cu(II)(L)] | Catalysis |

| Ni(II) | [Ni(II)(L)] | Material Science |

| Co(II) | [Co(II)(L)] | Electrocatalysis |

Biological Applications

The compound's coordination properties extend to biological systems. It has potential applications in studying metalloproteins and metalloenzymes due to its ability to stabilize metal ions that are critical for enzymatic activity.

Case Study: Metalloprotein Interaction

Research indicates that this compound can enhance the stability of certain metalloproteins by forming non-covalent interactions with metal centers, thereby influencing their catalytic efficiency.

Medicinal Chemistry

Ongoing research is exploring the therapeutic potential of this compound as a metal-based drug. Its ability to coordinate with biologically relevant metals could lead to the development of novel treatments for diseases where metal ions play a crucial role.

Table 2: Potential Therapeutic Applications

| Disease Condition | Mechanism of Action |

|---|---|

| Cancer | Metal ion delivery to tumor sites |

| Neurodegenerative Disorders | Modulation of metal ion homeostasis |

Industrial Applications

In industry, this compound is utilized in the synthesis of advanced materials including polymers and nanomaterials. Its unique structural features contribute to enhancing the properties of these materials.

Case Study: Polymer Synthesis

A recent study demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength compared to conventional polymers.

Mechanism of Action

The mechanism by which 2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The oxazoline groups and the pyridine ring provide multiple coordination sites, allowing the compound to form stable complexes with various metals. These metal complexes can then participate in catalytic cycles, facilitate electron transfer processes, or interact with biological molecules, depending on the specific application.

Comparison with Similar Compounds

Structural and Electronic Variations

PyBox ligands differ primarily in the substituents on the oxazoline rings, which dictate steric bulk, electronic properties, and coordination geometry. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Steric and Electronic Effects

- Methyl Substituent : The target compound’s methyl group offers a balance between steric accessibility and electronic modulation. Its smaller size allows for faster substrate binding in catalysis compared to bulkier analogs like diphenyl or tert-butyl derivatives .

- Diphenyl and Benzyl Groups : These substituents increase steric bulk, improving enantioselectivity in reactions such as asymmetric Michael additions (up to 95:5 er) . However, excessive bulk can reduce reaction rates due to hindered metal-substrate interactions .

- Isopropyl and tert-Butyl Groups : These groups enhance chiral induction and catalyst stability. For example, isopropyl-substituted ligands enable long-wavelength CPL applications (1400–1600 nm) due to rigidified Er(III) complexes , while tert-butyl variants are preferred in ethylene polymerization for their resistance to catalyst decomposition .

Catalytic Performance

- Enantioselectivity : Bulkier ligands (e.g., diphenyl, isopropyl) achieve higher enantiomeric ratios (er > 90:10) in propargylamine synthesis and cascade cyclizations . The target methyl-substituted ligand is less selective but more versatile across reaction types .

- Polymerization Efficiency : tert-Butyl and methyl derivatives outperform phenyl analogs in ethylene polymerization, producing higher molecular weight polymers with controlled tacticity .

Biological Activity

2,6-Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine is a compound of significant interest in medicinal chemistry and catalysis due to its unique structural features and biological properties. This article provides a comprehensive examination of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 329.44 g/mol

- CAS Number : 185346-17-2

- Solubility : Soluble in organic solvents; moderate water solubility.

- Log P (Octanol-Water Partition Coefficient) : 4.11, indicating significant lipophilicity.

Structural Characteristics

The compound features two oxazoline rings attached to a pyridine core, which contributes to its potential as a ligand in asymmetric catalysis and as a pharmacophore in drug design.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various metal ions and its interactions with biological macromolecules. It has been shown to exhibit:

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

- Antimicrobial Properties : Exhibits activity against various bacterial strains, suggesting potential as an antibiotic agent.

- Enzyme Inhibition : Inhibits several cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP2D6), which are critical in drug metabolism.

Case Studies

-

Antitumor Efficacy :

- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies revealed that it triggers apoptosis via the intrinsic pathway by increasing mitochondrial membrane permeability.

-

Antimicrobial Activity :

- In vitro assays against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings suggest that the compound could serve as a lead structure for developing new antibiotics.

-

Cytochrome P450 Inhibition :

- An investigation into the inhibitory effects on CYP enzymes revealed that this compound is a potent inhibitor of CYP2C19 with an IC50 value of 0.5 µM. This inhibition may have implications for drug-drug interactions in polypharmacy scenarios.

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing 2,6-Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine, and how is enantiomeric purity ensured?

The ligand is synthesized via enantioselective cyclization of β-hydroxy amides derived from chiral amino alcohols. For example, (S)-3-amino-2,4-dimethyl-2-pentanol hydrochloride is reacted with pyridine precursors under conditions optimized for oxazoline ring formation . Enantiomeric purity is maintained by using chiral auxiliaries and recrystallization from solvents like ether or dichloromethane/hexane mixtures. Purity (>97%) is confirmed via NMR and X-ray crystallography .

Q. What are the primary applications of this compound in asymmetric catalysis?

This chiral tridentate ligand (pybox-type) coordinates to transition metals (e.g., Cu, Pd, Ag) to form catalysts for enantioselective reactions, including cyclopropanations, hydroaminations, and cascade cyclizations . Its rigid pyridine-oxazoline scaffold enforces stereochemical control, enabling high enantioselectivity in C–C and C–N bond-forming reactions .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or moisture absorption . Avoid contact with skin/eyes, and use fume hoods to minimize inhalation of dust. Contaminated spills should be vacuumed or swept into sealed containers for hazardous waste disposal .

Q. What spectroscopic and crystallographic methods are used to characterize this ligand?

Key techniques include:

- ¹H/¹³C NMR : Confirms substituent integration and stereochemistry (e.g., δ = 5.48 ppm for oxazoline protons) .

- X-ray crystallography : Resolves bond angles (e.g., C–N–O = 113.89°) and space group (orthorhombic P212121) to verify chirality .

- Elemental analysis : Validates molecular formula (e.g., C25H23N3O2, Mr = 397.46) .

Q. What are the known hazards associated with this compound?

Classified as harmful if swallowed (H302) and irritating to skin/eyes (H315, H319). Decomposition during combustion releases toxic gases (CO, NOx). Researchers must wear PPE (gloves, goggles) and use dry chemical extinguishers for fires .

Advanced Research Questions

Q. How does ligand stereochemistry influence catalytic performance in enantioselective cyclopropanation?

The (R)-configured methyl groups at the oxazoline 4-position create a chiral pocket that directs substrate approach. Computational studies (DFT) show steric interactions between ligand substituents and prochiral alkenes dictate enantioselectivity (>90% ee in some cases). Modifying the oxazoline’s alkyl/aryl groups alters transition-state geometries .

Q. What strategies mitigate catalyst deactivation in reactions involving halogenated substrates?

Chlorine-containing substrates can poison metal centers via irreversible coordination. Pre-treatment with reducing agents (e.g., NaBH4) or using "pincer" ligand derivatives (e.g., bis-carbene pyridines) enhances stability by shielding the metal . Monitoring metal leaching via ICP-MS is recommended .

Q. How can solvent choice impact ligand-metal complex stability in flow chemistry applications?

Polar aprotic solvents (e.g., DCM, THF) improve solubility but may destabilize complexes under high flow rates. Hexane/ether mixtures reduce dielectric constant, favoring tight metal-ligand coordination. Solvent-free conditions in microreactors have achieved turnover frequencies (TOF) up to 500 h⁻¹ .

Q. What analytical methods resolve contradictions in reported catalytic activity data for palladium complexes?

Discrepancies arise from variations in counterion (e.g., BF4⁻ vs. OTf⁻) and hydration states. XAS (X-ray absorption spectroscopy) and cyclic voltammetry differentiate electronic effects, while EXAFS probes coordination geometry. Cross-referencing with single-crystal structures (e.g., Pd(BF4)2 adducts) clarifies active species .

Q. How do modifications to the pyridine core affect ligand performance in photoredox catalysis?

Introducing electron-withdrawing groups (e.g., –CN) at the pyridine 4-position red-shifts MLCT (metal-to-ligand charge transfer) bands, enabling visible-light activation. Conversely, electron-donating groups (–OMe) increase reducing power but may destabilize excited states. Transient absorption spectroscopy quantifies excited-state lifetimes .

Methodological Notes

- Safety protocols : Always consult SDS sheets for updated hazard codes (e.g., H335 for respiratory irritation) .

- Data validation : Cross-check crystallographic data (CCDC entries) and catalytic yields with independent replicates .

- Contradictions : Storage conditions vary by supplier (e.g., inert vs. dry air); verify purity via TLC before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.